Dipyrone, also known as metamizole, is a non-narcotic analgesic and antipyretic drug. [] It was first introduced into clinical practice in 1922 and remains in use in various countries. [] Dipyrone is frequently utilized in both pediatric and adult patient populations for its analgesic and antipyretic properties. [, ] It is included in pharmacopoeias of multiple countries, including China, European, Japan, and Poland. []
Dipyrone is classified as a pyrazolone derivative. Its chemical formula is , and it is typically administered in various forms, including oral, intravenous, and intramuscular routes. The compound acts as a prodrug, meaning it is metabolized into active forms that exert therapeutic effects. The primary active metabolites include 4-methylaminoantipyrine and 4-aminoantipyrine, which are responsible for its analgesic and antipyretic effects .
The synthesis of dipyrone involves several steps, primarily focusing on the formation of its pyrazolone structure. The most common method includes:
Recent studies have also explored the synthesis of dipyrone metabolites to better understand their pharmacological properties and mechanisms . For example, research has indicated that dipyrone is hydrolyzed in the gastrointestinal tract to form 4-methylaminoantipyrine, which is subsequently metabolized in the liver .
Dipyrone's molecular structure can be described as follows:
The molecular weight of dipyrone is approximately 273.35 g/mol. Its structural formula can be represented as:
This structure allows dipyrone to interact effectively with cyclooxygenase enzymes, inhibiting prostaglandin synthesis .
Dipyrone undergoes various chemical reactions that are crucial for its pharmacological activity:
These reactions are essential for understanding how dipyrone exerts its therapeutic effects and how it can be modified for enhanced activity or reduced side effects .
The mechanism of action of dipyrone remains partially understood but is believed to involve several pathways:
Dipyrone exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate formulations and administration routes for clinical use .
Dipyrone has several applications in clinical settings:
Despite its efficacy, the use of dipyrone remains controversial due to safety concerns regarding agranulocytosis; thus, it is essential for healthcare providers to weigh risks against benefits when prescribing this medication .
Dipyrone (metamizole sodium; chemical name: sodium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonate) is a sulfonic acid derivative typically administered as sodium, magnesium, or calcium salts. Its molecular formula is C₁₃H₁₆N₃NaO₄S·H₂O (monohydrate), with a molecular weight of 351.36 g/mol. The compound forms white-to-off-white crystalline powders that exhibit high solubility in water (≥100 mg/mL at 20°C) and ethanol but negligible solubility in apolar solvents like dichloromethane [4] [10].
A defining property is its pH-dependent instability in aqueous solutions. Hydrolysis follows first-order kinetics, accelerating under acidic conditions (pH 2.5) and at low concentrations (0.01 mM), where complete conversion to 4-methylaminoantipyrine (MAA) occurs within 30 minutes. Conversely, alkaline conditions (pH 7.4–9.0) or high concentrations (0.1M) significantly retard hydrolysis, with only 10% degradation observed after 5 hours at near-saturated concentrations [1]. Temperature also critically influences stability: hydrolysis rates increase 12-fold when temperature rises from 4°C to 37°C [1]. This lability classifies dipyrone as a prodrug, as its therapeutic effects depend on bioactive metabolites formed post-hydrolysis.
Table 1: Hydrolysis Kinetics of Dipyrone Under Physicochemical Variables
Factor | Condition | Hydrolysis Rate | Key Observation |
---|---|---|---|
pH | 2.5 (acidic) | t₁/₂ < 30 min (0.01 mM) | Complete conversion to MAA |
7.4–9.0 (neutral/alkaline) | t₁/₂ = hours–days | Stabilized prodrug form | |
Concentration | 0.01 mM (low) | Rapid hydrolysis | 100% conversion in 30 min (pH 2.5) |
0.1 M (high) | Slow hydrolysis | 10% conversion in 5 h | |
Temperature | 4°C | Minimal hydrolysis | Pharmacokinetically inert |
37°C (body temp) | Accelerated hydrolysis | 12x faster vs. 4°C |
Dipyrone is pharmacologically distinct from classical NSAIDs. Although historically grouped with them, it exhibits atypical properties:
These properties reclassify dipyrone as a non-opioid analgesic with spasmolytic activity, distinct from both NSAIDs and opioids. Its clinical profile combines analgesia, antipyresis, and smooth-muscle relaxation without significant anti-inflammatory action [7] [9].
Table 2: Pharmacological Targets of Dipyrone vs. Classical NSAIDs
Target | Dipyrone/Metabolites | Classical NSAIDs | Functional Implication |
---|---|---|---|
Peripheral COX-1/2 | Weak inhibition (IC₅₀ >100µM) | Potent inhibition (nM–µM) | No GI/platelet effects in dipyrone |
Central COX-3 | Moderate inhibition | No effect | Central analgesia/antipyresis |
Endocannabinoid System | CB1 agonism (metabolites) | No effect | Enhanced descending pain inhibition |
Calcium Signaling | Suppresses IP-mediated Ca²⁺ | No effect | Spasmolytic action |
Dipyrone undergoes rapid and complex biotransformation, generating multiple bioactive metabolites:
Urinary excretion eliminates 60% of metabolites (96% after IV dosing), primarily as MAA, AA, FAA, and AAA, with 4% fecal elimination [6]. The arachidonoyl amides, though minor metabolites, significantly contribute to central analgesia via combined COX inhibition and endocannabinoid activation.
Table 3: Key Metabolites of Dipyrone and Their Bioactivities
Metabolite | Pathway | Bioactivity | Significance |
---|---|---|---|
MAA (4-methylaminoantipyrine) | Prodrug hydrolysis | Weak COX inhibition; precursor to amides | Primary circulating metabolite |
AA (4-aminoantipyrine) | MAA demethylation | Substrate for acetylation/CNS conjugation | Polymorphic metabolism (NAT2) |
AAA (4-acetyl aminoantipyrine) | AA acetylation | Inert end-metabolite | Renal excretion; no bioactivity |
Arachidonoyl Amides (5, 6) | FAAH-dependent conjugation | COX inhibition (IC₅₀ 5.2–69 µM); CB1/CB2 agonism | Central analgesia; spasmolytic potentiation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7